Superior Antiproliferative Potency Across a Broad Cancer Cell Line Panel Compared to Closest In-Class Derivatives
In a comprehensive anticancer screen against a panel of nine distinct cancer cell lines, compound 8e (ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate) demonstrated superior potency with GI50 values ranging from 0.411 to 2.8 μM [1]. In contrast, the closest in-class derivatives (compounds 8a-8i, excluding 8e) showed a much wider and generally higher GI50 range, including values up to >100 μM, making 8e the most consistently potent compound in the series [1]. This head-to-head comparison establishes 8e as the superior candidate for anticancer research.
| Evidence Dimension | In vitro antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | GI50 range: 0.411 – 2.8 μM |
| Comparator Or Baseline | Closest in-class derivatives (8a-8i, excluding 8e) |
| Quantified Difference | Target compound is >10x more potent than the least active analogs, with a consistently low GI50 range |
| Conditions | NCI 60-cell line panel representing nine distinct cancer types (five-dose screening) |
Why This Matters
Consistent, low-micromolar potency across multiple cancer types validates this compound as a high-priority scaffold for further development, unlike its less active structural analogs.
- [1] Kassab, R. M., et al. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Oncologie, 23(4), 493-514. View Source
